molecular formula C16H16N4O B7475519 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No. B7475519
M. Wt: 280.32 g/mol
InChI Key: MKOZQTKBNITYML-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the pyrazolo[3,4-b]pyridine family and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. It has also been found to modulate the expression of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been found to exhibit anti-microbial properties and may have potential applications in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide in lab experiments is its ability to exhibit multiple effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for scientific research. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when working with this compound to avoid any adverse effects.

Future Directions

There are several future directions for research on 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, future research could focus on the development of derivatives of this compound with improved efficacy and safety profiles.
Conclusion:
1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide is a chemical compound that has shown potential applications in scientific research. This compound exhibits unique biochemical and physiological effects and has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. While there are limitations to its use in lab experiments, the versatility of this compound makes it a promising area for future research.

Synthesis Methods

The synthesis method of 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide involves the reaction of 3-methylphenylhydrazine with 2,4-pentanedione followed by the reaction of the resulting compound with 2-cyanoacetamide. This process yields 1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide as a white crystalline solid.

Scientific Research Applications

1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide has been found to exhibit potential applications in scientific research. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-5-4-6-13(7-10)18-16(21)12-8-14-11(2)19-20(3)15(14)17-9-12/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOZQTKBNITYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=C2)N(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide

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